3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester
Description
Properties
Molecular Formula |
C11H17F3O2 |
|---|---|
Molecular Weight |
238.25 g/mol |
IUPAC Name |
methyl 3-[3-(trifluoromethyl)cyclohexyl]propanoate |
InChI |
InChI=1S/C11H17F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h8-9H,2-7H2,1H3 |
InChI Key |
GMEXUMADNWIVMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCCC(C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester typically involves:
- Preparation or procurement of the trifluoromethyl-substituted cyclohexyl precursor.
- Introduction of the propanoic acid side chain.
- Esterification of the carboxylic acid to the methyl ester.
The key challenge lies in the selective functionalization of the cyclohexyl ring with the trifluoromethyl group and the efficient formation of the propanoic acid methyl ester moiety.
Related Synthetic Approaches from Literature
Other relevant synthetic methodologies, although focused on different but structurally related compounds, provide useful procedural insights:
- Michael Addition and Alkylation : A method involving the reaction of potassium carbonate, acrylic acid derivatives, and nitrogen-containing heterocycles at elevated temperatures (around 100 °C) for 10 hours has been reported for propanoic acid derivatives. This approach could be adapted for the cyclohexyl trifluoromethyl system to introduce the propanoic acid side chain.
- Hydrolysis and Amidation : Ester hydrolysis under mild alkaline conditions (sodium hydroxide in ethanol/water) at room temperature for extended periods (10 hours) can be used to convert esters to acids, which can then be re-esterified or further functionalized.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrogenation of Acid | Pd-C catalyst, H2, MeOH or THF | 18–21 | 12–24 hours | 83–85 | H2 pressure 0.02–0.03 MPa, N2 atmosphere |
| Esterification | Methanol, acid catalyst (e.g., H2SO4) | Reflux (~65) | Several hrs | Not specified | Classical Fischer esterification |
| Michael Addition (related) | Potassium carbonate, acrylic acid derivative | 100 | 10 hours | Not specified | For propanoic acid derivatives |
| Ester Hydrolysis (related) | NaOH in EtOH/H2O | 25 | 10 hours | 91 (for related esters) | Mild alkaline hydrolysis |
Extensive Research Discoveries and Notes
- The hydrogenation method using Pd-C catalyst is highly reproducible and scalable, suitable for industrial applications with high purity and yield.
- Choice of solvent (methanol, THF) and crystallization solvent (hexane, sherwood oil) significantly affects purity and crystallization efficiency.
- The trifluoromethyl group is stable under the hydrogenation and esterification conditions, allowing selective transformations without defluorination.
- Adaptation of Michael addition and nucleophilic substitution reactions offers routes to functionalize the cyclohexyl ring or attach the propanoic acid side chain.
- Analytical data such as NMR (1H and 13C) and mass spectrometry confirm the structure and purity of intermediates and final products in related syntheses.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester can undergo several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-[3-(Trifluoromethyl)cyclohexyl]propanoic acid.
Reduction: Formation of 3-[3-(Trifluoromethyl)cyclohexyl]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Analgesic Development
The compound's structural similarity to known analgesics positions it as a candidate for the development of new pain-relief medications. Research indicates that modifications in the trifluoromethyl group can influence receptor affinity and selectivity, particularly for μ-opioid receptors.
Case Study : A study on fentanyl derivatives showed that similar structural modifications resulted in varying analgesic potencies. Compounds with trifluoromethyl substitutions exhibited enhanced binding affinities compared to their non-fluorinated counterparts .
Antitumor Activity
Recent investigations have suggested that compounds with trifluoromethyl groups may exhibit antitumor properties. The lipophilic nature of these compounds can facilitate cellular uptake and enhance bioavailability.
Data Table: Antitumor Activity of Trifluoromethyl Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.4 | Induction of apoptosis |
| Compound B | 3.2 | Inhibition of cell proliferation |
| 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester | TBD | TBD |
Polymer Synthesis
The compound can act as a monomer in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability.
Case Study : Research has demonstrated that incorporating trifluoromethyl groups into polymer backbones can significantly improve the material's properties, making them suitable for high-performance applications such as coatings and membranes .
Skin Care Products
Due to its unique chemical structure, 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester is being explored for use in cosmetic formulations aimed at enhancing skin hydration and barrier function.
Research Findings : Studies have shown that compounds with similar structures can act as effective skin penetration enhancers, improving the delivery of active ingredients in topical formulations .
Data Table: Efficacy of Trifluoromethyl Compounds in Cosmetic Formulations
| Product Type | Active Ingredient | Efficacy Rating |
|---|---|---|
| Moisturizer | Trifluoromethyl compound | High |
| Anti-aging cream | Trifluoromethyl compound | Moderate |
| Sunscreen | Trifluoromethyl compound | High |
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Cyclohexyl vs. Aromatic Rings
Methyl 3-(3-(Trifluoromethyl)phenyl)propanoate (CAS 294856-02-3)
- Structure : Replaces the cyclohexyl group with a phenyl ring bearing a trifluoromethyl substituent.
- Increased aromaticity may enhance π-π stacking interactions in biological systems.
- Applications : Used as an impurity reference standard in pharmaceuticals (e.g., Cinacalcet synthesis) .
3-Oxo-3-(3-Trifluoromethylphenyl)propanoic Acid Ethyl Ester (CAS 110193-60-7)
Halogen-Substituted Analogs
3-Chloropropionic Acid Methyl Ester (CAS 6001-87-2)
Heteroatom-Containing Esters
3-(Dimethoxyphosphinyl)-2-methylpropanoic Acid Methyl Ester (CAS 33771-60-7)
- Structure: Incorporates a phosphinyl group and a methyl branch on the propanoic acid chain.
- Higher molar mass (210.16 g/mol) and density (1.137 g/cm³) compared to the target compound .
Fluazifop Butyl (Propanoic Acid Ester with Pyridinyl/Phenoxy Substituents)
- Structure: Contains a pyridinyl-phenoxy group instead of the cyclohexyl-CF₃ group.
- Key Differences: Designed as a herbicide, leveraging the phenoxy group’s herbicidal activity. Butyl ester prolongs systemic absorption in plants compared to methyl esters .
Comparative Data Table
Biological Activity
3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester (CAS No. 165429124) is a compound of increasing interest in various fields of research, particularly in medicinal chemistry and agrochemicals due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H17F3O2
- Molecular Weight : 230.25 g/mol
- Structure : The compound features a trifluoromethyl group attached to a cyclohexyl ring, which contributes to its lipophilicity and potential biological activity.
- Antimicrobial Properties : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. The electron-withdrawing nature of the trifluoromethyl group can increase the potency of the compound against various pathogens by altering membrane permeability and disrupting metabolic pathways.
- Anti-inflammatory Effects : Some studies suggest that derivatives of propanoic acid can inhibit inflammatory mediators. This compound may act by modulating the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
- Herbicidal Activity : The compound has been explored for its potential as a herbicide. Its structural similarity to known herbicides suggests that it may interfere with plant growth regulators or disrupt photosynthesis mechanisms.
Toxicological Profile
The toxicity profile of 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester is essential for evaluating its safety in agricultural and pharmaceutical applications. Preliminary data indicate:
- Acute Toxicity : The compound is classified as harmful if swallowed, with potential skin irritation effects .
- Chronic Effects : Long-term exposure studies are necessary to fully understand its chronic toxicity and environmental impact.
Case Studies
- Case Study on Antimicrobial Activity : A study published in Molecules demonstrated that related trifluoromethyl compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the trifluoromethyl group in enhancing antimicrobial efficacy through increased membrane disruption .
- Agricultural Application Study : Research conducted on various herbicidal compounds revealed that those containing similar structural motifs to 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester showed promising results in controlling weed growth without affecting crop yield significantly .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity | Toxicity Level |
|---|---|---|---|
| 3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester | C11H17F3O2 | Antimicrobial, Anti-inflammatory, Herbicidal | Moderate |
| Methyl 3-(trifluoromethyl)benzoate | C10H9F3O2 | Antimicrobial | Low |
| Methyl 2-(trifluoromethyl)propanoate | C6H9F3O2 | Herbicidal | High |
Q & A
Q. What are the recommended synthetic routes for 3-[3-(trifluoromethyl)cyclohexyl]propanoic acid methyl ester?
The synthesis typically involves multi-step organic reactions, including esterification and cycloaddition. A plausible route may start with trifluoromethylcyclohexane derivatives, followed by propanoic acid coupling and esterification. Key steps include:
- Trifluoromethylcyclohexane functionalization : Halogenation or oxidation to introduce reactive groups.
- Propanoic acid coupling : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) under anhydrous conditions.
- Esterification : Methanol and acid catalysis (e.g., H₂SO₄) to form the methyl ester. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical .
Q. How is structural characterization performed for this compound?
Advanced spectroscopic and crystallographic techniques are employed:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the trifluoromethyl group (δ ~110-120 ppm for CF₃) and ester linkage (δ ~3.6 ppm for OCH₃).
- X-ray crystallography : Resolves cyclohexyl ring conformation and ester geometry.
- Mass spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₇F₃O₂; theoretical MW: 238.12 g/mol). Reference databases like NIST Chemistry WebBook provide spectral benchmarks .
Q. What solvent systems are optimal for solubility studies?
Aqueous solubility is limited due to the hydrophobic trifluoromethyl and cyclohexyl groups. Recommended solvents:
- Polar aprotic solvents : DMSO or DMF for dissolution in biological assays.
- Organic mixtures : Ethanol/water (70:30 v/v) for stability testing. Data from the Handbook of Aqueous Solubility Data can guide solvent selection .
Q. What safety precautions are required during handling?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (irritation risk).
- First aid : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention if ingested .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound?
- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential) using fluorogenic substrates.
- Cellular models : Assess cytotoxicity in HEK293 or HepG2 cells (MTT assay).
- Mechanistic studies : Radiolabel the ester group (³H or ¹⁴C) to track metabolic pathways .
Q. What computational tools predict this compound’s reactivity?
Q. How to resolve contradictions in synthetic yield data?
Common issues arise from:
- Reaction temperature : Trifluoromethyl groups are sensitive to overheating (>80°C reduces yield).
- Catalyst choice : Replace homogeneous catalysts (e.g., H₂SO₄) with immobilized enzymes for reproducibility.
- Analytical validation : Use HPLC (C18 column, UV detection) to quantify purity .
Q. What methods confirm stereochemical purity of the cyclohexyl group?
Q. How to assess stability under accelerated degradation conditions?
Q. What strategies elucidate metabolic pathways in vivo?
- Microsomal incubation : Rat liver microsomes + NADPH to identify Phase I metabolites.
- LC-QTOF-MS : Detect glucuronide conjugates (Phase II metabolism).
- Isotope labeling : Synthesize a ¹³C-labeled analog for tracer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
